Dimethylacrylshikonin

Übersicht

Beschreibung

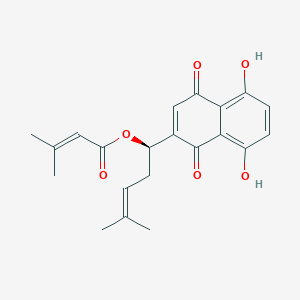

Dimethylacrylshikonin (DMAS) is an active ingredient of Lithospermum erythrorhizon and Arnebia euchroma, known to possess anti-neoplasm properties1.

Synthesis Analysis

The synthesis of DMAS has been studied in various contexts. For instance, it has been demonstrated that DMAS exhibits potent anticancer activity in a cellular model of Myxofibrosarcoma (MFS) tumor heterogeneity2. Another study showed that six out of seven naphthoquinone compounds increased their contents in the MJ-treated Red Strain, and the bioactive component acetylshikonin nearly doubled its content in the MJ-treated Red Strain3.Molecular Structure Analysis

DMAS has a molecular formula of C21H22O6, an average mass of 370.396 Da, and a monoisotopic mass of 370.141632 Da4.

Chemical Reactions Analysis

DMAS has been shown to have a significant impact on cell viability, apoptotic induction, MAPK phosphorylation, and DNA damage response in human MFS cell lines2. Another study found that DMAS could induce apoptosis, confirmed by a Histone/DNA ELISA kit5.

Physical And Chemical Properties Analysis

The physical and chemical properties of DMAS include a density of 1.3±0.1 g/cm3, boiling point of 587.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, and a molar refractivity of 99.2±0.3 cm34.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Myxofibrosarcoma (MFS) , a subtype of soft tissue sarcoma of connective tissue .

Summary of the Application

Dimethylacrylshikonin (DMAS) and its derivatives have shown potent anticancer activity in a cellular model of MFS tumor heterogeneity . The study aimed to develop a new therapeutic approach for MFS .

Methods of Application

The impact of DMAS on viability, apoptotic induction, MAPK phosphorylation, and DNA damage response were analyzed using two human MFS cell lines, MUG-Myx2a and MUG-Myx2b . The treatment conditions consisted of 0 µM (control), 0.5 µM, 1.5 µM, and 3 µM DMAS .

Results or Outcomes

MFS cells showed a dose-dependent inhibition of cell viability and a significant induction of apoptosis . Treatment with DMAS caused an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 . DMAS also inhibited the activation of the two master upstream regulators of the DNA damage response, ATR and ATM .

2. Application in Colorectal Cancer Treatment

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Colorectal Cancer (CRC) .

Summary of the Application

Dimethylacrylshikonin (DA) has been found to inhibit the growth of the human CRC cell line HCT-116 both in vitro and in vivo .

Methods of Application

The inhibitory effects of DA on the HCT-116 cell line were investigated . The specifics of the experimental procedures were not detailed in the search results.

Results or Outcomes

A viability assay showed that DA could inhibit tumor cell growth in a time- and dose-dependent manner . DA blocks the cell cycle at G0/G1 phase . The induction of apoptosis by DA correlated with the induction of pro-apoptotic proteins Bax, and Bid, and a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl .

Safety And Hazards

The safety data sheet for DMAS suggests that it does not pose significant hazards7. However, in case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately7.

Zukünftige Richtungen

Research on DMAS has shown promising results in the field of cancer treatment, particularly in the context of myxofibrosarcoma2. However, further studies exploring the pharmacokinetics and pharmacodynamics of DMAS in vivo are needed8. The significant antitumorigenic effect of DMAS and other shikonin derivatives highlights the importance of intra-tumor heterogeneity in treatment planning2.

Please note that this information is based on the available research and may not be comprehensive. Always consult with a healthcare professional or a researcher for more detailed information.

Eigenschaften

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta,beta-Dimethylacrylshikonin | |

CAS RN |

24502-79-2 | |

| Record name | β,β-Dimethylacrylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24502-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikonin beta,beta-dimethylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024502792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

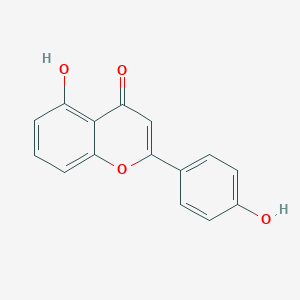

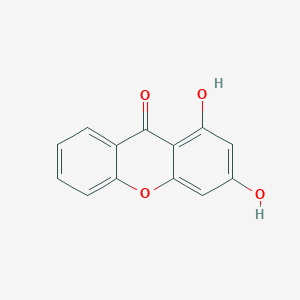

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

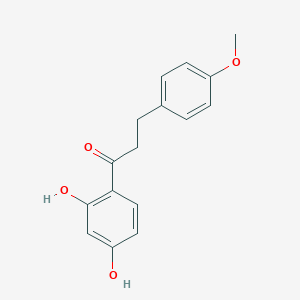

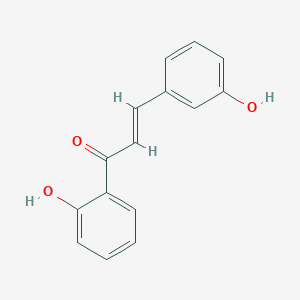

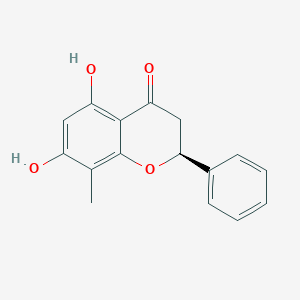

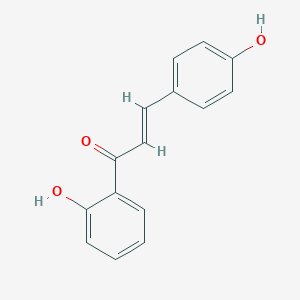

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.